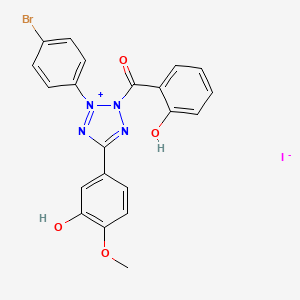
3-(4-Bromophenyl)-2-(2-hydroxybenzoyl)-5-(3-hydroxy-4-methoxyphenyl)-2H-tetrazolium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-Tetrazolium, 3-(4-bromophenyl)-2-(2-hydroxybenzoyl)-5-(3-hydroxy-4-methoxyphenyl)-, iodide is a complex organic compound that belongs to the tetrazolium family Tetrazolium compounds are known for their applications in various biochemical assays, particularly in measuring cell viability and enzyme activity
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Tetrazolium, 3-(4-bromophenyl)-2-(2-hydroxybenzoyl)-5-(3-hydroxy-4-methoxyphenyl)-, iodide typically involves multi-step organic reactions. The process may start with the preparation of the tetrazolium core, followed by the introduction of the bromophenyl, hydroxybenzoyl, and hydroxy-methoxyphenyl groups through various substitution reactions. Common reagents used in these reactions include bromine, hydroxybenzoyl chloride, and methoxyphenol, under conditions such as reflux or catalytic environments.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors and stringent quality control measures. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions could target the tetrazolium ring, potentially converting it to a more reduced form.
Substitution: The bromophenyl group is a likely site for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could result in various substituted phenyl derivatives.
科学研究应用
Chemistry
In chemistry, this compound could be used as a reagent or intermediate in the synthesis of more complex molecules. Its unique structure might also make it a subject of study in structural and mechanistic chemistry.
Biology
Tetrazolium compounds are widely used in biological assays to measure cell viability and enzyme activity. This specific compound could be employed in similar assays, potentially offering enhanced sensitivity or specificity due to its unique substituents.
Medicine
In medicine, the compound might be explored for its potential therapeutic properties. For example, its ability to undergo redox reactions could make it useful in studying oxidative stress or developing antioxidant therapies.
Industry
Industrially, the compound could find applications in the development of dyes, pigments, or other specialty chemicals. Its unique properties might also make it useful in materials science or nanotechnology.
作用机制
The mechanism of action of 2H-Tetrazolium, 3-(4-bromophenyl)-2-(2-hydroxybenzoyl)-5-(3-hydroxy-4-methoxyphenyl)-, iodide would depend on its specific application. In biochemical assays, tetrazolium compounds typically act as electron acceptors, undergoing reduction to form colored formazan products. This process involves the transfer of electrons from cellular components or enzymes to the tetrazolium ring, resulting in a measurable color change.
相似化合物的比较
Similar Compounds
- 2H-Tetrazolium, 3-(4-chlorophenyl)-2-(2-hydroxybenzoyl)-5-(3-hydroxy-4-methoxyphenyl)-, iodide
- 2H-Tetrazolium, 3-(4-fluorophenyl)-2-(2-hydroxybenzoyl)-5-(3-hydroxy-4-methoxyphenyl)-, iodide
Uniqueness
Compared to similar compounds, 2H-Tetrazolium, 3-(4-bromophenyl)-2-(2-hydroxybenzoyl)-5-(3-hydroxy-4-methoxyphenyl)-, iodide may offer unique properties due to the presence of the bromine atom. Bromine is a larger and more polarizable atom than chlorine or fluorine, which could influence the compound’s reactivity, solubility, and interactions with biological molecules.
属性
CAS 编号 |
89568-08-1 |
|---|---|
分子式 |
C21H16BrIN4O4 |
分子量 |
595.2 g/mol |
IUPAC 名称 |
[3-(4-bromophenyl)-5-(3-hydroxy-4-methoxyphenyl)tetrazol-3-ium-2-yl]-(2-hydroxyphenyl)methanone;iodide |
InChI |
InChI=1S/C21H15BrN4O4.HI/c1-30-19-11-6-13(12-18(19)28)20-23-25(15-9-7-14(22)8-10-15)26(24-20)21(29)16-4-2-3-5-17(16)27;/h2-12H,1H3,(H-,27,28,29);1H |
InChI 键 |
ABNZIZCTEUHXRS-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)C2=NN([N+](=N2)C3=CC=C(C=C3)Br)C(=O)C4=CC=CC=C4O)O.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


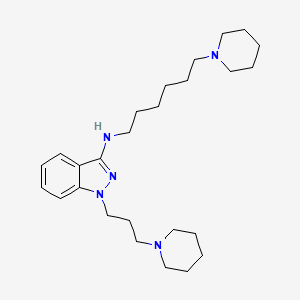
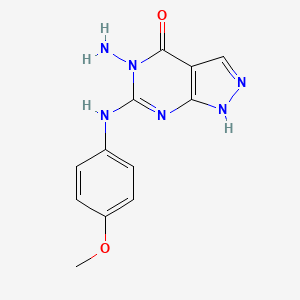
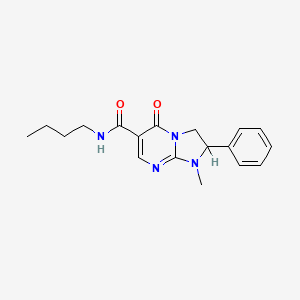
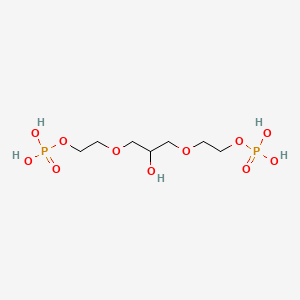
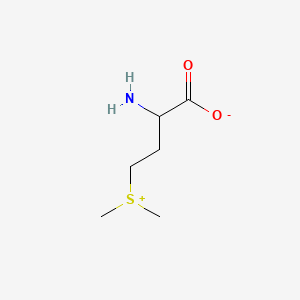
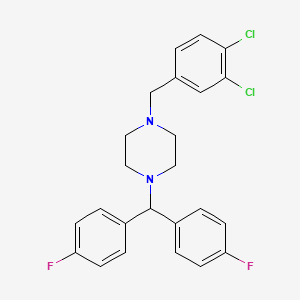
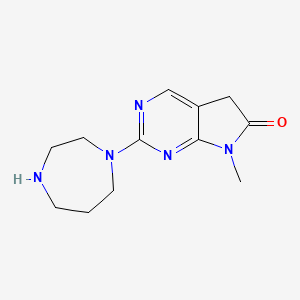
![[4-[[[2-(4-hydroxyanilino)-2-oxoacetyl]amino]sulfamoyl]phenyl] acetate](/img/structure/B12753548.png)


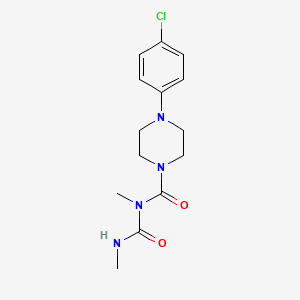
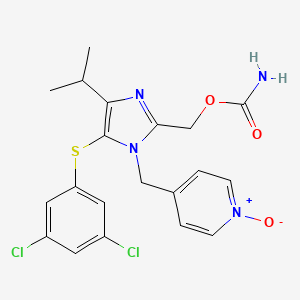
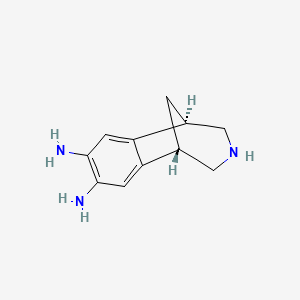
![(E)-but-2-enedioic acid;2-[4-(9-fluoro-3-iodo-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]ethanol](/img/structure/B12753610.png)
